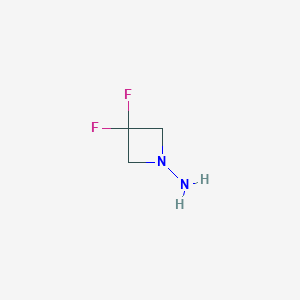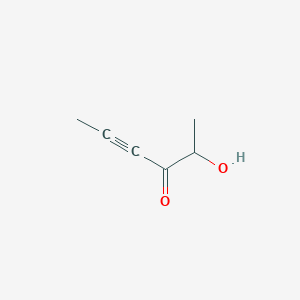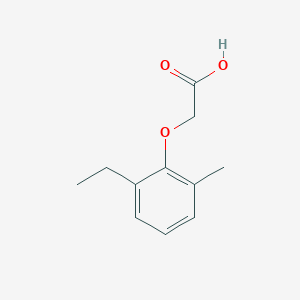
2-(2-Ethyl-6-methylphenoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Ethyl-6-methylphenoxy)acetic acid is an organic compound that belongs to the class of phenoxyacetic acids It is characterized by the presence of a phenoxy group attached to an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethyl-6-methylphenoxy)acetic acid typically involves the reaction of 2-ethyl-6-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through similar synthetic routes, with optimizations for large-scale reactions. This may include the use of continuous flow reactors and more efficient separation and purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Ethyl-6-methylphenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Alcohols or other reduced forms of the carboxylic acid group.
Substitution: Halogenated or nitrated derivatives of the phenoxyacetic acid.
Aplicaciones Científicas De Investigación
2-(2-Ethyl-6-methylphenoxy)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to plant growth regulation and herbicide development.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Ethyl-6-methylphenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. In plant biology, it may act as a growth regulator by mimicking natural plant hormones, thereby influencing various physiological processes. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenoxyacetic acid: A simpler analog without the ethyl and methyl substituents.
2-(2-Methylphenoxy)acetic acid: Similar structure but lacks the ethyl group.
2-(4-Ethylphenoxy)acetic acid: Similar structure but with different substitution pattern on the aromatic ring.
Uniqueness
2-(2-Ethyl-6-methylphenoxy)acetic acid is unique due to the specific positioning of the ethyl and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. This unique structure may confer specific advantages in certain applications, such as increased selectivity or potency in biological systems.
Propiedades
Fórmula molecular |
C11H14O3 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
2-(2-ethyl-6-methylphenoxy)acetic acid |
InChI |
InChI=1S/C11H14O3/c1-3-9-6-4-5-8(2)11(9)14-7-10(12)13/h4-6H,3,7H2,1-2H3,(H,12,13) |
Clave InChI |
NWJBIELTSSYZET-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC(=C1OCC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


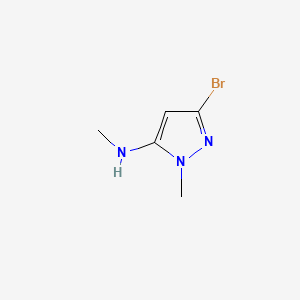
![6-Bromo-2-methylimidazo[1,2-a]pyridin-7-ol hydrobromide](/img/structure/B13463975.png)
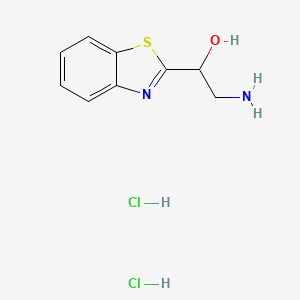
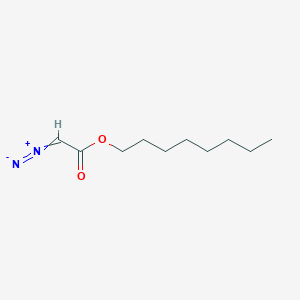

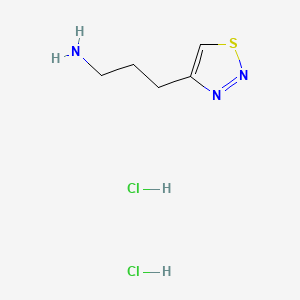
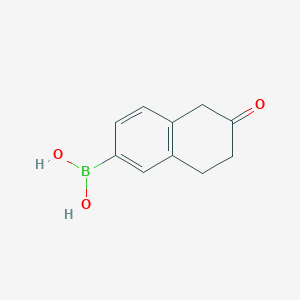

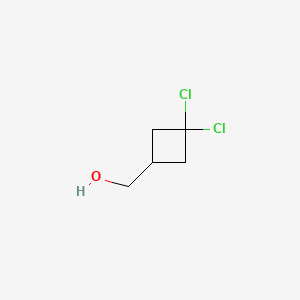
![methyl 2,2-difluoro-2H,5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B13464037.png)
![(Cyclopropylmethyl)[(pyridin-4-yl)methyl]amine hydrochloride](/img/structure/B13464046.png)
